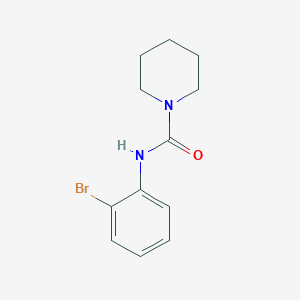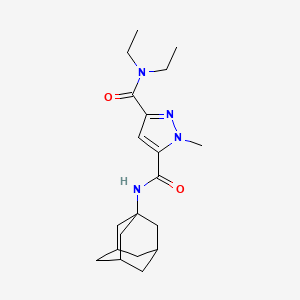
N-(2-ethoxy-3-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
N-(2-ethoxy-3-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is also known as 2C-E, a synthetic psychedelic drug that was first synthesized by Alexander Shulgin in 1977. The compound has been found to have a wide range of effects on the human body, including changes in perception, mood, and cognition. In
Mechanism of Action
The mechanism of action of N-(2-ethoxy-3-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride is not fully understood, but it is believed to involve the modulation of serotonin and dopamine neurotransmission. The compound has been found to bind to serotonin receptors, particularly the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. It has also been shown to have an effect on dopamine receptors, particularly the D2 receptor, which is involved in reward and motivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethoxy-3-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride have been extensively studied. The compound has been found to have a wide range of effects on the human body, including changes in perception, mood, and cognition. It has been shown to produce visual and auditory hallucinations, changes in thought patterns, and altered states of consciousness. It has also been found to have anxiolytic and antidepressant effects, as well as potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-ethoxy-3-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride in lab experiments include its well-established synthesis method, commercial availability, and its potential therapeutic applications. However, the limitations of using this compound include its potential for abuse and its unknown long-term effects on the human body. Additionally, the compound is classified as a Schedule I controlled substance in the United States, which limits its availability for research purposes.
Future Directions
There are several future directions for research related to N-(2-ethoxy-3-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride. One area of research is the development of new therapeutic applications for the compound, particularly in the treatment of mental health disorders. Another area of research is the exploration of the compound's potential neuroprotective effects and its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its long-term effects on the human body.
Scientific Research Applications
N-(2-ethoxy-3-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride has been studied for its potential therapeutic applications in the treatment of various mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been found to have a high affinity for serotonin receptors, which are involved in regulating mood and anxiety. It has also been shown to have an effect on dopamine receptors, which are involved in reward and motivation.
properties
IUPAC Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-24-20-16(7-6-10-19(20)23-2)13-21-12-11-15-14-22-18-9-5-4-8-17(15)18;/h4-10,14,21-22H,3,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTJRPDEZZYQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCCC2=CNC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4702293.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-cyclohexylpiperazine](/img/structure/B4702301.png)


![6-[(5-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4702325.png)

![2-{5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4702350.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4702354.png)
![ethyl 4-[7-(2-furylmethylene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4702361.png)

![N-1,3-benzodioxol-5-yl-2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4702371.png)
![3-[5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-propyl-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B4702390.png)